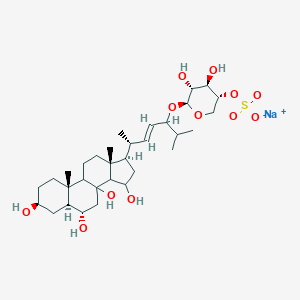
4,6-Diamino-2-hidroxipirimidina
Descripción general
Descripción
4,6-Diamino-2-pyrimidinol (DAP) is an organic compound composed of two nitrogen-containing rings with a hydroxyl group attached to the 6-position of the pyrimidine ring. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals, and has been widely studied for its many applications in the scientific research field. In
Aplicaciones Científicas De Investigación
Seguridad de los materiales en contacto con alimentos
La 4,6-Diamino-2-hidroxipirimidina ha sido evaluada por su seguridad como aditivo en materiales en contacto con alimentos. Se utiliza como estabilizador de calor en materiales de policloruro de vinilo (PVC), asegurando que los productos permanezcan estables y seguros durante el proceso de fabricación y el uso .
Desarrollo de fármacos antituberculosos
Este compuesto sirve como estructura central para los derivados con actividades antituberculosas. Es particularmente significativo en la síntesis de inhibidores que se dirigen a la dihidrofolato reductasa en Mycobacterium tuberculosis, lo que es un enfoque prometedor en el desarrollo de nuevos fármacos anti-TB .
Aplicaciones antibacterianas
Los derivados de la this compound han demostrado un potencial como agentes antibacterianos. Por ejemplo, un nuevo derivado demostró actividad in vitro e in vivo contra Staphylococcus aureus resistente a la meticilina (MRSA), lo que sugiere su uso en el desarrollo de nuevos antibióticos .
Inhibidor de la producción de óxido nítrico
En bioquímica, se sabe que este compuesto inhibe la producción de óxido nítrico (NO) en varios tipos de células. Esta propiedad se aprovecha en estudios que exploran la regulación de NO, que es un mediador crítico en muchos procesos fisiológicos y patológicos .
Ciencia de materiales
En el campo de la ciencia de materiales, la this compound se utiliza como precursor en la síntesis de compuestos más complejos. Sus derivados se exploran por sus posibles aplicaciones en la creación de nuevos materiales con propiedades específicas .
Estudios ambientales
Los derivados del compuesto también se están estudiando por su papel en la mitigación de la contaminación ambiental. Por ejemplo, se están explorando para la decoloración y biodegradación de los colorantes azoicos, que son contaminantes comunes en la industria textil .
Química analítica
La this compound se utiliza en química analítica por sus propiedades como reactivo. Está involucrado en varios análisis químicos y juega un papel en el desarrollo de métodos analíticos .
Usos industriales
Industrialmente, actúa como un inhibidor específico de la GTP ciclohidrolasa I, que es la enzima limitante de la velocidad en la síntesis de pterinas. Controlar esta vía es crucial en varios bioprocesos industriales .
Mecanismo De Acción
Mode of Action
4,6-Diamino-2-hydroxypyrimidine acts as a selective and specific inhibitor of GCH1 . It competes with the substrate GTP for binding to the active site of the enzyme . This competition inhibits the enzymatic activity of GCH1, thereby reducing the production of BH4 .
Biochemical Pathways
By inhibiting GCH1, 4,6-Diamino-2-hydroxypyrimidine disrupts the de novo synthesis of BH4 . This disruption affects the downstream pathways that rely on BH4, including the synthesis of nitric oxide (NO) and several neurotransmitters . The reduction in NO production can have significant effects on vascular tone and immune response .
Pharmacokinetics
The compound’s ability to cross cell membranes and inhibit gch1 suggests it has suitable absorption and distribution characteristics
Result of Action
The inhibition of GCH1 by 4,6-Diamino-2-hydroxypyrimidine leads to a decrease in BH4 synthesis . This decrease can suppress NO production , which may have various effects depending on the physiological context. For example, it could potentially modulate immune responses or vascular tone .
Action Environment
The efficacy and stability of 4,6-Diamino-2-hydroxypyrimidine can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and alter its activity .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4,6-Diamino-2-hydroxypyrimidine plays a significant role in biochemical reactions. It interacts with enzymes such as GTP cyclohydrolase I . This interaction is crucial for the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases and aromatic amino acid hydroxylases .
Cellular Effects
The effects of 4,6-Diamino-2-hydroxypyrimidine on cells are profound. It has been found to suppress nitric oxide production in chicken macrophages . This suppression can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4,6-Diamino-2-hydroxypyrimidine involves its binding to GTP cyclohydrolase I, inhibiting its activity . This inhibition prevents the synthesis of BH4, thereby suppressing the production of nitric oxide .
Temporal Effects in Laboratory Settings
Over time, the effects of 4,6-Diamino-2-hydroxypyrimidine can change. For instance, it has been reported that 4,6-Diamino-2-hydroxypyrimidine consistently caused weight loss and reduced food intake in rats .
Dosage Effects in Animal Models
The effects of 4,6-Diamino-2-hydroxypyrimidine can vary with different dosages in animal models. For example, it has been shown to inhibit nitric oxide production in chicken macrophages .
Metabolic Pathways
4,6-Diamino-2-hydroxypyrimidine is involved in the metabolic pathway of pterin synthesis . It interacts with the enzyme GTP cyclohydrolase I, which is crucial for the synthesis of BH4 .
Transport and Distribution
Given its role in inhibiting GTP cyclohydrolase I, it is likely that it is transported to sites where this enzyme is active .
Subcellular Localization
Given its role in inhibiting GTP cyclohydrolase I, it is likely that it is localized to the cytoplasm where this enzyme is active .
Propiedades
IUPAC Name |
4,6-diamino-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSVBJJXPDBPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289371 | |
| Record name | 4,6-Diamino-2-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31458-45-4 | |
| Record name | 4,6-Diamino-2-pyrimidinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Diamino-2-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Diaminopyrimidin-2(1H)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5GB4JX52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of 4,6-Diamino-2-hydroxypyrimidine in chemical synthesis?
A1: 4,6-Diamino-2-hydroxypyrimidine serves as a crucial starting material in the synthesis of various purine derivatives, notably 3-methylisoguanine. [] This compound is significant because it represents the first successful synthesis of 3-methylisoguanine. The synthesis involves a series of reactions including methylation, nitrosation, reduction, and cyclization using 4,6-Diamino-2-hydroxypyrimidine as the initial building block. []
Q2: Can you elaborate on the role of 4,6-Diamino-2-hydroxypyrimidine in coordination chemistry?
A2: While the provided research papers primarily focus on the synthetic application of 4,6-Diamino-2-hydroxypyrimidine, a separate study highlights its potential in coordination chemistry. The compound exhibits the ability to form mixed ligand complexes with bivalent metal ions. [] This property suggests its potential use as a ligand in various chemical reactions and catalytic processes involving metal ions. Further research in this area could unravel its full potential in coordination chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)











